molecular formula C8H12N2S2 B7855917 Ammonium p-tolylcarbamodithioate

Ammonium p-tolylcarbamodithioate

Cat. No.: B7855917
M. Wt: 200.3 g/mol
InChI Key: WYPCUSPLIJROOU-UHFFFAOYSA-N
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Description

Ammonium p-tolylcarbamodithioate (CAS: Not specified in evidence) is a dithiocarbamate salt characterized by the presence of a p-tolyl group attached to a carbamodithioate backbone. This compound is typically utilized in coordination chemistry as a ligand for metal ions, owing to its strong chelating properties. It finds applications in industrial processes, catalysis, and analytical chemistry.

Properties

IUPAC Name

azanium;N-(4-methylphenyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2.H3N/c1-6-2-4-7(5-3-6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPCUSPLIJROOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)[S-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium p-tolylcarbamodithioate can be synthesized through several synthetic routes. One common method involves the reaction of p-tolyl isocyanate with carbon disulfide in the presence of an ammonium salt. The reaction typically takes place under controlled conditions, such as specific temperature and pressure, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to achieve high yields and purity, often involving continuous flow reactors or batch processes. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Ammonium p-tolylcarbamodithioate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate the reduction of the compound.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ammonium p-tolylcarbamodithioate has found applications in various scientific research fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with therapeutic potential.

  • Industry: this compound is utilized in the production of materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which Ammonium p-tolylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Structure Key Functional Groups References
This compound NH₄⁺[S₂C-NH-(C₆H₄-CH₃)]⁻ Dithiocarbamate, p-tolyl, ammonium N/A (Extrapolated)
Ammonium Molybdate Tetrahydrate (NH₄)₆Mo₇O₂₄·4H₂O Molybdate anion, ammonium, hydrate
Poly(diallyldimethylammonium chloride) Repeating [(CH₂CHCH₂)N⁺(CH₃)₂Cl⁻] units Quaternary ammonium, chloride
Glycopyrronium (Quaternary ammonium) Cyclopentyl-tropane derivative Quaternary ammonium, ester


Key Differences :

  • This compound features a dithiocarbamate group with a p-tolyl substituent, enabling strong metal coordination.
  • Ammonium molybdate is an inorganic salt with a polyoxometalate structure, used in catalysis and analytical reagents .
  • Poly(diallyldimethylammonium chloride) is a polymeric quaternary ammonium compound with applications in water treatment and polymer chemistry .

Functional Properties

Property This compound Ammonium Molybdate Poly(diallyldimethylammonium chloride)
Solubility Soluble in polar organic solvents Water-soluble Water-soluble
Thermal Stability Decomposes at ~200°C Stable up to 100°C Stable up to 150°C
Primary Applications Metal chelation, catalysis Analytical reagent, dye production Flocculation, ion exchange

Research Findings :

  • Ammonium molybdate is critical in spectrophotometric phosphate analysis, forming a yellow phosphomolybdate complex .
  • Poly(diallyldimethylammonium chloride) demonstrates efficacy in bromoacetalization reactions due to its phase-transfer catalytic properties .
  • Quaternary ammonium compounds (e.g., glycopyrronium) exhibit antimuscarinic activity, highlighting the biological relevance of ammonium derivatives .

Reactivity and Stability

  • Dithiocarbamates like this compound are prone to hydrolysis under acidic conditions, releasing H₂S.
  • Ammonium molybdate reacts with phosphates under acidic conditions to form heteropoly acids, a reaction leveraged in analytical chemistry .
  • Polymeric ammonium salts exhibit enhanced stability in aqueous media compared to monomeric analogs, making them suitable for industrial processes .

Limitations of Available Evidence

The provided evidence lacks direct references to this compound. Comparisons are drawn from structurally dissimilar ammonium salts (e.g., molybdate , polymeric quaternary ammonium ), and antimuscarinic agents . Further experimental data on the target compound’s solubility, stability, and reactivity would refine this analysis.

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